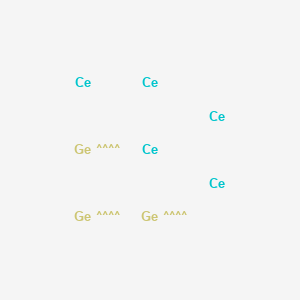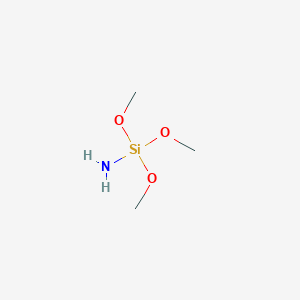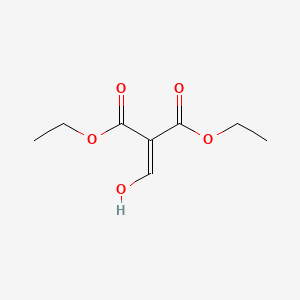![molecular formula C13H18N2O3 B14718327 [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate CAS No. 17788-27-1](/img/structure/B14718327.png)
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29362 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a propanoylamino group and an N-propan-2-ylcarbamate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate typically involves the reaction of 3-aminophenol with propanoyl chloride to form 3-(propanoylamino)phenol. This intermediate is then reacted with isopropyl chloroformate to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand enzyme-substrate interactions and protein binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- [3-(propanoylamino)phenyl] N-methylcarbamate
- [3-(propanoylamino)phenyl] N-ethylcarbamate
- [3-(propanoylamino)phenyl] N-butylcarbamate
Comparison: Compared to its similar compounds, [3-(propanoylamino)phenyl] N-propan-2-ylcarbamate is unique due to its specific substituents, which influence its reactivity and interaction with biological targets. The presence of the isopropyl group in the carbamate moiety provides distinct steric and electronic properties, making it more suitable for certain applications .
Propiedades
Número CAS |
17788-27-1 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(16)15-10-6-5-7-11(8-10)18-13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
ZZROZXYQSJYQJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


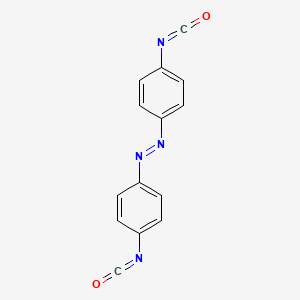
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
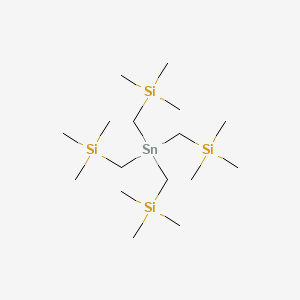
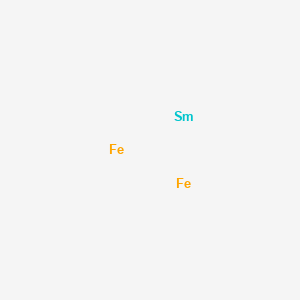


![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
